N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with a unique structure . It contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Furane, and 2 Pyridines .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Furane, and 2 Pyridines . The molecular formula is C16H13N3O2, and the molecular weight is 279.299.Mechanism of Action
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase It binds to the enzyme and inhibits its activity, thereby affecting the formation of stable collagen
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway This can lead to a decrease in the formation of stable collagen, which is a critical component of the extracellular matrix and connective tissues
Pharmacokinetics
The compound’s molecular weight (279299 g/mol) suggests that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the compound’s action is the inhibition of collagen prolyl-4-hydroxylase , leading to a decrease in the formation of stable collagen . This could potentially affect various biological processes, including tissue integrity and wound healing.
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-16-11-19(26-17-5-2-1-4-14(16)17)20(24)22-12-13-7-8-21-15(10-13)18-6-3-9-25-18/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKQAOBFXVNQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.